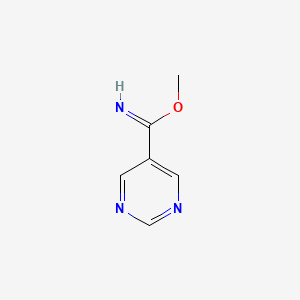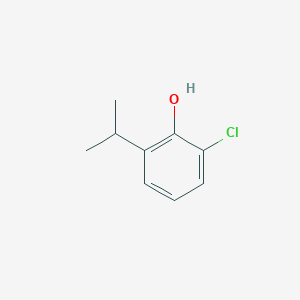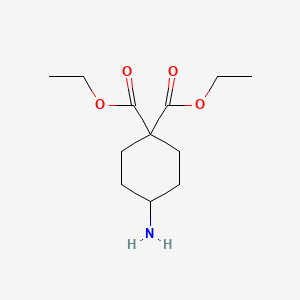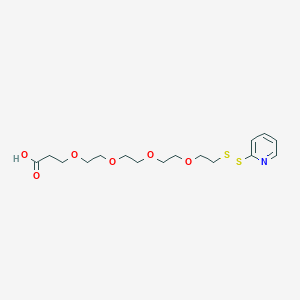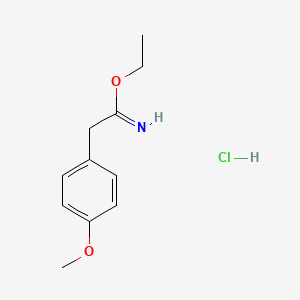
(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid
Overview
Description
“(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid” is a derivative of 5-(4-Nitrophenyl)furfural . It’s a furfural nitrophenyl derivative . The compound has been used in the synthesis of various other compounds .
Synthesis Analysis
The compound can be synthesized from 5-(4-Nitrophenyl)furfural . It was used in the synthesis of (E)-methyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate . The synthesis process is typically carried out in a chemical laboratory under controlled conditions .Molecular Structure Analysis
The molecular formula of the compound is C11H7NO4 . The structure includes a furan ring attached to a nitrophenyl group and an acrylic acid group . The exact structure can be determined using techniques like NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis
The compound, being a derivative of 5-(4-Nitrophenyl)furfural, can participate in various chemical reactions. It has been used in the synthesis of 2-[5(6)-{N-isopropylamidino}-2-benzimidazoyl]-5-(4-nitrophenyl)furan and 2-[(3-methylquinoxalin-2-yl)oxy]-N’-(1E)-[5-(4-nitrophenyl)-2-furfuryl]methyleneacetohydrazide, a quinoxaline-incorporated Schiff base .Physical And Chemical Properties Analysis
The compound is a solid . Its melting point is 204-206 °C . The molecular weight of the compound is 217.18 . More detailed physical and chemical properties can be determined using various analytical techniques .Scientific Research Applications
- Multifunctional AIE-ESIPT Dual Mechanism Tetraphenylethene-Based Schiff Base : Researchers have designed a multifunctional Schiff base using (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid. This compound combines aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) mechanisms. It undergoes dramatic color changes in response to water and zinc ions, making it suitable for inkless rewritable paper and as a dual-channel Zn²⁺ sensor. Additionally, it displays low cytotoxicity and can be used for Zn²⁺ sensing in living cells .
Fluorescent Materials and Sensors
Future Directions
properties
IUPAC Name |
(E)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)8-6-11-5-7-12(19-11)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,15,16)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLVOQOCHNPDE-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





